molecular formula C23H27N5O2 B14927012 hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

Cat. No.: B14927012
M. Wt: 405.5 g/mol
InChI Key: OPXAMQYBALOPSN-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Cyclization Reactions: Formation of the hexahydropyrrolo[1,2-a]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl and dimethylpyrazolo groups via nucleophilic substitution reactions.

    Condensation Reactions: Formation of the final methanone linkage through condensation reactions involving aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can be compared with other similar compounds, such as:

    Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one: A simpler analog with fewer functional groups.

    1-(2-Hydroxyethyl)piperazine: Another heterocyclic compound with different functional groups and applications.

The uniqueness of this compound lies in its complex structure and the combination of multiple functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C23H27N5O2/c1-15-21-19(23(29)28-12-11-27-10-4-5-17(27)14-28)13-20(24-22(21)26(2)25-15)16-6-8-18(30-3)9-7-16/h6-9,13,17H,4-5,10-12,14H2,1-3H3

InChI Key

OPXAMQYBALOPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN5CCCC5C4)C

Origin of Product

United States

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